3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
The compound is a derivative of 1,2,4-oxadiazole . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Synthesis Analysis
While specific synthesis information for this compound is not available, oxadiazoles can be synthesized from carboxylic acids . The process involves the formation of 1,2-diacyl hydrazines or N-acyl hydrazones, which then undergo dehydrative or oxidative methods to form the oxadiazole .
Scientific Research Applications
Pharmaceutical Research
This compound is utilized in pharmaceutical research due to its structural similarity to other oxadiazole derivatives that exhibit various biological activities. It’s explored for potential therapeutic effects, such as antifungal properties , which could lead to the development of new medications.
Chemical Synthesis
As a heterocyclic building block, this compound is valuable in chemical synthesis. It can be used to create complex molecules for further pharmacological testing or for the synthesis of materials with unique properties .
Biological Studies
The oxadiazole ring in the compound’s structure is of interest in biological studies. It’s often included in the synthesis of molecules designed to probe the function of biological systems or to modulate biological pathways .
Anticancer Research
Compounds containing the oxadiazole moiety are being investigated for their anticancer properties. This particular compound may be involved in studies to understand its interaction with cancer cells and its potential to inhibit tumor growth .
Material Science
In material science, this compound could be used to develop new materials with specific electronic or photonic properties due to the unique characteristics of the oxadiazole ring .
Enzyme Inhibition
Research into enzyme inhibition often involves compounds like this one, which can be designed to interact with specific enzymes, potentially leading to the development of new inhibitors that can be used to treat various diseases .
properties
IUPAC Name |
3-(8-azabicyclo[3.2.1]octan-3-yl)-5-methyl-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-6-11-10(13-14-6)7-4-8-2-3-9(5-7)12-8;/h7-9,12H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQGRPJEVNJPDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CC3CCC(C2)N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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